N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c1-8-6-10(9(2)21-8)13(19)7-18-15(20)14-11(16)4-3-5-12(14)17/h3-6,13,19H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPSLXYONCIXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the furan ring, which can be achieved through various methods, including aldol condensation followed by reduction.
Attachment of the difluorobenzamide moiety: The final step involves the coupling of the hydroxyethyl-substituted furan with 2,6-difluorobenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group and the difluorobenzamide moiety may enable it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Analogues of 2,6-Difluorobenzamide Derivatives
Table 1: Key Structural and Functional Comparisons
Structural Differentiation and Implications
- Urea-containing analogs (e.g., diflubenzuron) inhibit chitin synthesis in insects , whereas furan derivatives may target different pathways or receptors. Compared to the anthraquinone-based VEGFR2 inhibitor , the absence of a planar aromatic system in the target compound suggests divergent binding modes, though both share the 2,6-difluorobenzamide scaffold.
- Substituent Effects: The 2,5-dimethylfuran group introduces steric bulk and electron-rich aromaticity, which could enhance membrane permeability or resistance to oxidative metabolism compared to chlorophenyl (diflubenzuron) or anthraquinone substituents. Halogenation Patterns: Fluazuron’s trifluoromethyl and pyridinyl groups improve acaricidal activity but increase environmental persistence, whereas the target compound’s furan may reduce bioaccumulation risks.
Pharmacological and Toxicological Considerations
- Diflubenzuron: Classified as an environmentally hazardous substance (UN3082) with marine pollutant status . Its urea moiety is critical for insect specificity but may contribute to non-target toxicity in aquatic systems.
- The target compound’s furan group lacks mutagenicity per Ames test analogs , though in vivo safety data are lacking.
- Fluazuron : Extended halogenation improves efficacy against ticks but raises regulatory concerns due to environmental persistence .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological activity, particularly focusing on its antibacterial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 390.45 g/mol. The compound features a pyrrolo[3,2,1-ij]quinoline core , a 2,5-dimethylfuran moiety , and a hydroxyethyl group , contributing to its solubility and potential biological interactions.
The specific mechanism of action for this compound is not fully elucidated in the available literature. However, similar compounds within the difluorobenzamide class have been reported to inhibit the bacterial cell division protein FtsZ , which plays a critical role in bacterial cytokinesis. This inhibition can lead to bacteriostasis or bactericidal effects against various bacterial strains.
Antibacterial Activity
Recent studies have indicated that derivatives of difluorobenzamide exhibit significant antibacterial properties. For example:
- In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 0.25-1 μg/mL against Bacillus subtilis and Staphylococcus aureus, including resistant strains .
- The compounds demonstrated potent cell division inhibitory activity with MIC values below 1 μg/mL against both susceptible and resistant strains of bacteria .
Case Studies
- Study on FtsZ Inhibition : A study synthesized and evaluated various 3-substituted 2,6-difluorobenzamide derivatives for their antibacterial activity. Among these, specific compounds showed exceptional efficacy against Gram-positive bacteria .
- Comparative Analysis : In a comparative analysis of various benzamide derivatives, those with modifications similar to this compound exhibited enhanced antibacterial properties due to structural similarities that facilitate interaction with bacterial proteins involved in cell division .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- The presence of the difluorobenzamide structure which enhances lipophilicity and cellular uptake.
- The hydroxyethyl group , which may contribute to hydrogen bonding interactions with target proteins.
- The dimethylfuran moiety , which may enhance the compound's overall biological profile through additional interactions.
Summary Table of Biological Activities
| Compound Structure | Activity Type | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| N-[...]-benzamide | Antibacterial | 0.25 - 1 | Bacillus subtilis |
| N-[...]-benzamide | Antibacterial | <10 | Staphylococcus aureus |
| Derivative A | Cell Division Inhibitor | <1 | Bacillus subtilis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
